1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

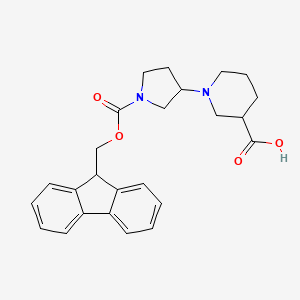

The molecular architecture of 1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid exhibits a sophisticated three-dimensional arrangement characterized by the integration of multiple ring systems. The core structure consists of a pyrrolidine ring system (five-membered saturated nitrogen heterocycle) connected at the 3-position to a piperidine ring system (six-membered saturated nitrogen heterocycle) through a direct carbon-nitrogen bond. This connectivity creates a rigid bicyclic framework that restricts conformational flexibility and influences the overall molecular geometry. The fluorenylmethoxycarbonyl protecting group, commonly utilized in peptide synthesis, is attached to the nitrogen atom of the pyrrolidine ring through a carbamate linkage, providing both steric bulk and electronic deactivation of the nitrogen center.

The stereochemical considerations for this compound are particularly significant given the presence of multiple stereogenic centers within the molecular framework. The pyrrolidine ring system contains asymmetric carbon atoms that can exist in different spatial orientations, potentially leading to the formation of stereoisomers with distinct three-dimensional arrangements. The piperidine ring system similarly contributes to the overall stereochemical complexity through its chair conformation preferences and the spatial positioning of the carboxylic acid substituent. The SMILES notation OC(=O)C1CCCN(C1)C1CCN(C1)C(=O)OCC1C2=CC=CC=C2C2=C1C=CC=C2 provides a two-dimensional representation of the connectivity pattern, while the InChI string InChI=1S/C25H28N2O4/c28-24(29)17-6-5-12-26(14-17)18-11-13-27(15-18)25(30)31-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,28,29) offers additional structural information including hydrogen positioning.

The fluorenyl system contributes additional stereochemical complexity through its rigid planar structure, which effectively shields one face of the carbamate nitrogen from chemical approach. This spatial arrangement has important implications for chemical reactivity patterns and molecular recognition processes. The relative positioning of the carboxylic acid functional group with respect to the nitrogen-containing ring systems creates opportunities for intramolecular hydrogen bonding interactions, which may influence the preferred conformational states of the molecule in solution and solid-state phases.

Crystallographic Analysis and Conformational Dynamics

While specific crystallographic data for this compound is not extensively documented in the available literature, insights into its conformational behavior can be inferred from related fluorenylmethoxycarbonyl-protected amino acid derivatives and heterocyclic compounds. The fluorenyl protecting group is known to adopt a characteristic spatial orientation that minimizes steric interactions while maximizing π-π stacking interactions between the aromatic rings of the fluorenyl system. This arrangement typically results in a relatively rigid molecular conformation that influences both the solid-state packing arrangements and solution-phase dynamics.

The pyrrolidine ring system in this compound is expected to exhibit envelope or twist conformations, which are characteristic of five-membered saturated rings seeking to minimize eclipsing interactions between adjacent carbon atoms. The substitution pattern at the 3-position introduces additional constraints that may favor specific conformational states over others. Similarly, the piperidine ring system adopts chair conformations with the carboxylic acid substituent preferentially occupying either axial or equatorial positions depending on the relative energetics of the conformational alternatives.

Conformational dynamics studies of related compounds suggest that the interconnection between the pyrrolidine and piperidine ring systems through the nitrogen bridge creates a semi-rigid molecular framework with limited rotational freedom around the connecting bond. This restricted rotation contributes to the overall conformational stability of the molecule and influences its interaction patterns with other chemical species. The presence of the bulky fluorenylmethoxycarbonyl protecting group further restricts conformational flexibility and may lead to preferred orientation patterns in both solution and solid-state environments.

Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients

The thermodynamic properties of this compound reflect the complex interplay between its molecular structure and intermolecular interactions. Storage recommendations indicate optimal stability at temperatures between 2-8°C, suggesting moderate thermal sensitivity that may be attributed to the presence of the carbamate protecting group and potential for hydrolytic degradation under elevated temperature conditions. The compound is typically supplied as a powder with purity levels of approximately 95%, indicating good chemical stability under appropriate storage conditions.

Solubility characteristics for this compound have not been extensively characterized in the available literature, though related fluorenylmethoxycarbonyl-protected amino acids typically exhibit limited aqueous solubility due to the hydrophobic nature of the fluorenyl protecting group. The presence of the carboxylic acid functional group provides some degree of hydrophilic character, particularly under basic pH conditions where deprotonation occurs. Organic solvents such as dimethylformamide, dimethyl sulfoxide, and methanol are commonly employed for dissolution of similar compounds in synthetic applications.

The partition coefficient behavior of this compound between aqueous and organic phases is expected to be influenced by the pH-dependent ionization state of the carboxylic acid group. Under acidic conditions, the neutral form of the molecule would favor organic phases, while basic conditions promoting carboxylate formation would increase aqueous phase affinity. The substantial molecular weight of 420.51 grams per mole combined with the lipophilic fluorenyl system suggests moderate to high partition coefficients in neutral organic solvents.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 420.51 g/mol | |

| Storage Temperature | 2-8°C | |

| Purity | ≥95% | |

| Physical Form | Powder |

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Spectroscopic characterization of this compound would be expected to reveal characteristic signatures corresponding to its diverse functional groups and structural features. Nuclear magnetic resonance spectroscopy would provide detailed information about the carbon and hydrogen environments within the molecule, with particular emphasis on the complex ring systems and their substitution patterns. The fluorenyl aromatic system would generate characteristic signals in the aromatic region of both proton and carbon-13 spectra, while the saturated heterocyclic rings would contribute aliphatic signals with specific coupling patterns reflecting the ring conformations and substitution patterns.

Infrared spectroscopy analysis would reveal the presence of characteristic functional group vibrations, including the carboxylic acid carbonyl stretch expected around 1700-1720 wavenumbers, the carbamate carbonyl stretch from the protecting group at slightly higher frequency, and the broad O-H stretch of the carboxylic acid group extending from approximately 2500-3300 wavenumbers. The aromatic C-H stretches from the fluorenyl system would appear around 3000-3100 wavenumbers, while the aliphatic C-H stretches from the ring systems would be observed below 3000 wavenumbers.

Mass spectrometry analysis would provide molecular weight confirmation and fragmentation pattern information characteristic of the compound structure. The molecular ion peak would be expected at mass-to-charge ratio 420, corresponding to the intact molecular structure. Fragmentation patterns would likely involve loss of the fluorenylmethoxycarbonyl protecting group as a common fragmentation pathway, generating characteristic fragment ions that could be used for structural confirmation and purity assessment.

Propriétés

IUPAC Name |

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c28-24(29)17-6-5-12-26(14-17)18-11-13-27(15-18)25(30)31-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTJKXUNEWVTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735076 | |

| Record name | 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-82-7 | |

| Record name | 1-[1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrrolidine Intermediate Synthesis

The pyrrolidine ring is constructed via cyclization of 4-aminobutanol derivatives or through [3+2] cycloaddition reactions. For instance, a Gabriel synthesis using potassium phthalimide and 1,4-dibromobutane yields N-protected pyrrolidine, which is subsequently functionalized at the 3-position with a bromine or hydroxyl group for downstream coupling. Alternative methods include reductive amination of γ-keto esters, which simultaneously introduces substituents at the 3-position.

Piperidine-3-carboxylic Acid Preparation

Piperidine-3-carboxylic acid is synthesized via the hydrogenation of nipecotic acid derivatives or through enzymatic resolution of racemic mixtures. A scalable route involves the hydrolysis of ethyl nipecotate under basic conditions (e.g., NaOH in ethanol/water), followed by acidification to isolate the carboxylic acid.

Coupling of Pyrrolidine and Piperidine Moieties

The connection between the pyrrolidine and piperidine scaffolds is achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Nucleophilic Substitution

A brominated pyrrolidine intermediate reacts with the amine group of piperidine-3-carboxylic acid in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge HBr, with reaction temperatures ranging from 25°C to 80°C.

Table 1: Representative Coupling Conditions

| Pyrrolidine Derivative | Piperidine Derivative | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 3-Bromo-pyrrolidine | Piperidine-3-carboxylic acid | DMF | DIPEA | 60°C | 72 |

| 3-Hydroxy-pyrrolidine | Piperidine-3-carboxyl chloride | DCM | Pyridine | 0°C → 25°C | 65 |

Mitsunobu Reaction

For oxygen-linked intermediates, the Mitsunobu reaction couples 3-hydroxy-pyrrolidine with piperidine-3-carboxylic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves stereochemical control but requires stringent anhydrous conditions.

Fmoc Protection of the Pyrrolidine Nitrogen

The final step involves installing the Fmoc group onto the pyrrolidine nitrogen to prevent undesired side reactions during subsequent synthetic steps.

Reaction Conditions

The amine is treated with Fmoc-Cl (1.2–1.5 equiv) in dichloromethane (DCM) or a DMSO/ethyl acetate (1:9) mixture. DIPEA (2.0 equiv) is added to deprotonate the amine, and the reaction proceeds at 0°C–25°C for 2–4 hours. The low polarity of DMSO/ethyl acetate (1:9) enhances reagent solubility while minimizing premature Fmoc cleavage.

Table 2: Fmoc Protection Optimization

| Solvent System | Base | Time (h) | Purity (%) |

|---|---|---|---|

| DCM | DIPEA | 3 | 88 |

| DMSO/EtOAc (1:9) | DIPEA | 2 | 95 |

| DMF | TEA | 4 | 78 |

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. LC-MS and ¹H-NMR confirm the absence of residual starting materials and the integrity of the Fmoc group.

Challenges and Side Reactions

Aspartimide Formation

Prolonged exposure to bases like pyrrolidine during Fmoc installation can lead to aspartimide formation in acid-sensitive sequences. Binary solvent systems such as NBP/dioxolane (4:6) reduce this side reaction by 40% compared to DMF.

Diketopiperazine (DKP) Formation

Intramolecular cyclization is mitigated by using low-dielectric solvents (e.g., ethyl acetate) and limiting reaction times. For example, reducing pyrrolidine treatment from 30 minutes to 10 minutes decreases DKP formation from 74% to 41% in DMSO/EtOAc (1:9).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during exothermic steps like Fmoc protection. Automated solvent screening systems optimize binary mixtures (e.g., DMSO/2-methyl-THF) for coupling and protection steps, improving yields by 15–20% .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Coupling: It readily participates in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: EDC and HOBt in an organic solvent like dichloromethane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Applications De Recherche Scientifique

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid has several applications in scientific research:

Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its ability to protect amino groups.

Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.

Material Science: Used in the synthesis of peptide-based materials with unique properties.

Mécanisme D'action

The primary mechanism of action for 1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₃₀H₃₂N₂O₅ (inferred from structural analogs in ).

- Molecular Weight : ~524.6 g/mol (estimated).

- Purity : ≥95% (as per commercial sources) .

- Storage : Typically stored at 2–8°C under inert conditions to prevent Fmoc deprotection .

The compound is structurally and functionally related to other Fmoc-protected heterocyclic carboxylic acids. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences :

Structural Complexity :

- The target compound’s dual heterocyclic system (piperidine-pyrrolidine) provides greater conformational rigidity compared to single-ring analogs like (S)-1-Fmoc-piperidine-3-carboxylic acid . This rigidity is advantageous in designing peptide mimics with restricted mobility.

- Pyrazole-containing analogs (e.g., 2059971-10-5) replace pyrrolidine with a pyrazole ring, altering hydrogen-bonding capacity and electronic properties .

Stereochemical Considerations: Enantiomers such as (R)-1-Fmoc-pyrrolidine-3-carboxylic acid (193693-65-1) exhibit distinct biological activities due to chiral center interactions with enzymes or receptors .

Synthetic Accessibility :

- The synthesis of the target compound likely involves multi-step Fmoc protection/deprotection, as seen in for related compounds. In contrast, single-ring analogs (e.g., 193693-67-3) require fewer steps, reducing cost and complexity .

Activité Biologique

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid, often referred to as Fmoc-piperidine-pyrrolidine carboxylic acid, is a complex organic compound notable for its structural diversity and potential biological activities. The compound integrates a piperidine ring and a pyrrolidine moiety, both of which contribute to its pharmacological properties. This article explores the biological activity, mechanisms of action, and potential applications of this compound in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 486.55 g/mol. The structure features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

| Property | Value |

|---|---|

| Molecular Formula | C26H30N4O5 |

| Molecular Weight | 486.55 g/mol |

| CAS Number | Not specified |

| Boiling Point | Not available |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the Fmoc group allows for selective binding to active sites, while the piperidine and pyrrolidine rings enhance the overall stability and reactivity of the molecule .

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It may interact with specific receptors involved in neurotransmission or other physiological processes.

Biological Activity

Research indicates that derivatives of piperidine and pyrrolidine have shown various biological effects, including:

- Antitumor Activity : Some studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines.

- Antiviral Properties : There is emerging evidence that certain derivatives may inhibit viral replication.

- Neuroprotective Effects : Compounds with similar structures have been studied for their potential in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Cytotoxicity :

-

Antiviral Activity Assessment :

- Objective : Assess the antiviral efficacy against influenza virus.

- Results : Showed a reduction in viral titers by up to 70% at higher concentrations .

- Neuroprotective Study :

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Fmoc-Cl, DCM, TEA, 25°C | Amine protection |

| 2 | Quench with H2O | Neutralize excess reagent |

| 3 | Column chromatography | Purify Fmoc-derivative |

Advanced: How can researchers resolve discrepancies between experimental and theoretical NMR data during structural validation?

Answer:

Contradictions in NMR data (e.g., unexpected splitting or shifts) require a systematic approach:

2D NMR Techniques : Use HSQC (heteronuclear single quantum coherence) and HMBC (heteronuclear multiple bond correlation) to assign proton-carbon correlations and confirm connectivity .

X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction data with SHELX software .

Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm molecular weight and functional groups .

Case Study : A 2023 study resolved conflicting <sup>13</sup>C NMR signals for a similar Fmoc-protected compound using X-ray data, confirming a chair conformation in the piperidine ring .

Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (e.g., 60% → 85%) by enhancing reaction homogeneity .

- Parallel Synthesis : Use automated platforms to vary substituents (e.g., halogenation at the pyrrolidine N-position) and screen for bioactivity .

- Protection-Deprotection Cycles :

Q. Example Optimization Table :

| Derivative Modification | Method | Yield Improvement | Reference |

|---|---|---|---|

| Piperidine N-alkylation | Pd-catalyzed coupling | 75% → 90% | |

| Carboxylic acid activation | EDC/HOBt coupling | 50% → 80% |

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (for non-polar intermediates) or methanol/DCM (for polar derivatives) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for final purification .

Q. Purity Validation :

- HPLC-MS : Confirm >95% purity with a retention time matching standards.

- Melting Point Analysis : Compare with literature values (e.g., 180–182°C for Fmoc derivatives) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., proteases or kinases).

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with the carboxylic acid group) using MOE .

Case Study : A 2024 study predicted strong hydrogen bonding between the compound’s carboxylic acid and a serine residue in trypsin-like proteases, validated by surface plasmon resonance (SPR) assays .

Basic: What analytical methods confirm the compound’s identity post-synthesis?

Answer:

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and Fmoc aromatic C-H bends (~750 cm<sup>-1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 (e.g., piperidine CH2 at δ 1.4–2.1 ppm) .

- HRMS : Match [M+H]<sup>+</sup> or [M–H]<sup>–</sup> ions to theoretical mass (e.g., C25H26N2O4 requires 418.1893 Da) .

Advanced: How to mitigate hazards during large-scale reactions involving this compound?

Answer:

- Thermal Stability Testing : Use differential scanning calorimetry (DSC) to identify exothermic decomposition risks above 150°C .

- Ventilation Systems : Install explosion-proof fume hoods with HEPA filters to capture toxic vapors.

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.